1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride
Description
1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride is a bicyclic organic compound featuring a cyclobutane ring substituted with a hydroxyl group and a pyridin-3-yl moiety. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and chemical research applications. Its molecular formula is C₉H₁₀ClNO, with a molecular weight of 183.64 g/mol.
Properties
IUPAC Name |
1-pyridin-3-ylcyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9(4-2-5-9)8-3-1-6-10-7-8;/h1,3,6-7,11H,2,4-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJZOISNOFBHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CN=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride typically involves the reaction of pyridine derivatives with cyclobutanol under specific conditions. One common method includes the use of cyclobutanone as a starting material, which undergoes a nucleophilic addition reaction with a pyridine derivative in the presence of a suitable catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps such as purification and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural distinctions between the target compound and its analogs:
Key Comparative Insights
Cyclopropane derivatives (e.g., cyclopropanamine dihydrochloride) may show higher reactivity due to bond angle strain, impacting synthetic utility .
Functional Group Impact :
- Alcohol vs. Carboxylic Acid : The hydroxyl group in the target compound is less acidic than the carboxylic acid in its cyclopropane analog, which may reduce ionization at physiological pH and enhance membrane permeability .
- Amine vs. Alcohol : Cyclopropanamine dihydrochloride () is more basic due to the amine group, favoring ionic interactions in biological systems compared to the neutral alcohol in the target compound.
Solubility and Salt Forms: The hydrochloride salt in the target compound improves aqueous solubility, a feature shared with 3-(dimethylamino)cyclobutan-1-ol hydrochloride . Dihydrochloride salts (e.g., cyclopropanamine dihydrochloride) offer higher solubility but may introduce formulation challenges due to increased ionic strength .
Synthetic Accessibility :
- Patent examples () describe methods for synthesizing complex cyclobutane derivatives, suggesting feasible routes for modifying the target compound’s pyridinyl or hydroxyl groups.
Biological Activity
1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride is a compound that has garnered interest due to its unique structural features, which include a cyclobutane ring and a pyridine moiety. Despite limited direct research on this specific compound, insights can be drawn from related studies and its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHClN, with a molecular weight of approximately 185.65 g/mol. The compound exists in a hydrochloride form, which enhances its solubility and stability, making it suitable for various biological applications.
Biological Activity Overview
While comprehensive studies specifically targeting the biological activity of this compound are scarce, preliminary findings suggest potential interactions with neurotransmitter receptors. This indicates possible applications in neurological pathways, although further research is needed to elucidate its pharmacodynamics and therapeutic potential.
Related Compounds and Their Activities
Research on structurally similar compounds provides valuable context for understanding the biological activity of this compound. Below is a summary of notable compounds with similar structures and their observed biological activities:
| Compound Name | Molecular Formula | Notable Biological Activities |
|---|---|---|
| 3-(Pyrrolidin-1-yl)cyclobutan-1-ol | CHN | Antimicrobial properties against various pathogens |
| 1-(Pyridin-2-yl)cyclobutan-1-ol | CHN | Potential anticancer effects in cell lines |
| 1-(Pyridin-4-yl)cyclobutan-1-ol | CHN | Neuroprotective effects observed in animal models |
These compounds demonstrate varying degrees of biological activity, suggesting that modifications in the pyridine substitution can significantly influence pharmacological properties.
Interaction Studies
Interaction studies have indicated that compounds with similar structures may exhibit binding affinity towards various biological targets. For instance, research on the 4PP series (related to pyridine derivatives) revealed promising activity against Mycobacterium tuberculosis, highlighting the importance of structural optimization for enhancing efficacy .
Structure–Activity Relationships (SAR)
A structure–activity relationship study involving pyridine derivatives indicated that specific substitutions could improve physicochemical properties while retaining biological activity. For example, modifications to enhance solubility and reduce lipophilicity were crucial for maintaining antibacterial efficacy .
Antitumor Activity
In vitro assays on related pyridine derivatives have shown significant antitumor activity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). One study reported an IC50 value of 39.2 µM for a closely related compound, suggesting that structural features similar to those found in this compound may also confer antitumor properties .
Q & A
Basic: What are the recommended synthetic routes for 1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride in academic research?
Methodological Answer:
Synthesis typically involves functionalizing the cyclobutane ring with a pyridinyl group. Key strategies include:
- Nucleophilic substitution : Reacting 3-bromopyridine with a cyclobutanol derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
- Coupling reactions : Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a boronic acid-functionalized pyridine and a halogenated cyclobutanol precursor .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the hydrochloride salt.
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of techniques:
- NMR spectroscopy : Confirm the cyclobutane ring geometry (e.g., cis/trans isomerism via coupling constants in H NMR) and pyridinyl integration .
- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 196.1 for the free base) .
Advanced: What experimental strategies can resolve contradictions between spectroscopic data and crystallographic analysis for this compound?
Methodological Answer:
Discrepancies may arise from dynamic processes (e.g., ring puckering in cyclobutane) or solvate formation. To address this:
- Variable-temperature NMR : Probe conformational flexibility in solution.
- Single-crystal X-ray diffraction : Use SHELXL for refinement to resolve absolute configuration and hydrogen bonding patterns .
- Cross-validation : Compare computational models (DFT-optimized structures) with experimental data to identify outliers .
Advanced: How to design stability studies to assess the compound's integrity under varying pH and temperature conditions?
Methodological Answer:
Conduct accelerated stability testing:
Sample preparation : Dissolve the compound in buffers (pH 1–13) and store at 25°C, 40°C, and 60°C.
Analysis intervals : Monitor degradation at 0, 1, 2, and 4 weeks via HPLC.
Key metrics : Track loss of parent compound and formation of degradants (e.g., pyridine ring hydrolysis products).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
